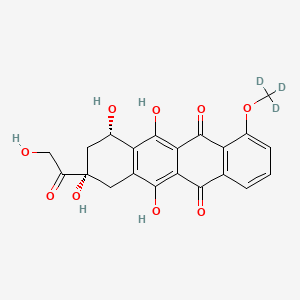

Doxorubicinone-d3

Description

Contextualization of Doxorubicinone-d3 (B1157771) within Anthracycline Chemical and Biological Research

This compound is the deuterium-labeled form of doxorubicinone (B1666622). medchemexpress.comchemscene.com Doxorubicinone itself is a principal aglycone metabolite of the anthracycline antibiotic, Doxorubicin (B1662922). medchemexpress.combccancer.bc.caresearchgate.net Anthracyclines, a class of drugs used in cancer chemotherapy, are known for their efficacy against a wide range of cancers, including breast cancer, leukemia, and lymphomas. nih.govresearchgate.net Doxorubicin, a cornerstone of this class, functions primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to a blockade of DNA replication and RNA synthesis, ultimately causing cancer cell death. bccancer.bc.caresearchgate.net

The metabolism of Doxorubicin is a critical area of study as its metabolites can contribute to both its therapeutic profile and its significant side effects, most notably cardiotoxicity. researchgate.netnih.gov Doxorubicin is metabolized in the body through several pathways, including a two-electron reduction to form Doxorubicinol (B1670906) and a deglycosidation pathway that breaks the glycosidic bond to produce lipophilic aglycones, such as Doxorubicinone. researchgate.netnih.govdrugbank.com

The biological role of these metabolites is a subject of intense research. While aglycones like Doxorubicinone are generally considered to lack the cytotoxic activity of the parent drug, they have been implicated in the cardiotoxic effects associated with Doxorubicin therapy. researchgate.net Research suggests that unlike Doxorubicin, which inserts itself between DNA base pairs, Doxorubicinone may bind to the minor groove of DNA. researchgate.net The study of Doxorubicinone, and by extension its isotopically labeled version this compound, is therefore essential for understanding the complete mechanism of action and toxicity profile of Doxorubicin. researchgate.net this compound serves as a critical analytical tool in these investigations. medchemexpress.com

Historical Perspectives on Deuterated Anthracycline Metabolites in Chemical and Bioanalytical Sciences

The use of deuterated compounds in bioanalytical sciences evolved alongside advancements in analytical instrumentation, particularly mass spectrometry (MS). texilajournal.com The development of high-performance liquid chromatography (HPLC) and, later, the coupling of LC with MS (LC-MS) and tandem mass spectrometry (LC-MS/MS), revolutionized the ability to detect and quantify drug metabolites in complex biological matrices like plasma and tissue. researchgate.netresearchgate.netnih.gov

In the context of anthracyclines, early analytical methods developed in the 1980s and 1990s focused on quantifying the parent drug and its major metabolites using HPLC with fluorescence detection. nih.govcapes.gov.brbrieflands.com These methods, while sensitive, sometimes lacked a perfect internal standard to account for variations in sample preparation and instrument response.

The advent of routine LC-MS/MS analysis created a demand for more ideal internal standards. Isotopically labeled analogs of the analyte, such as deuterated compounds, are considered the gold standard. nih.gov This is because they co-elute with the unlabeled analyte and have nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. texilajournal.com This allows for highly accurate and precise quantification by correcting for matrix effects and variations during the analytical process. texilajournal.comclearsynth.com Consequently, deuterated metabolites like this compound were synthesized to serve as internal standards for the accurate measurement of the corresponding unlabeled metabolite, Doxorubicinone, in pharmacokinetic and metabolic studies. medchemexpress.com The availability of such standards became crucial for reliably investigating the role of specific metabolites in the efficacy and toxicity of anthracycline therapy.

Significance of Isotopic Labeling, Specifically Deuteration, in Advanced Chemical and Preclinical Biological Investigations

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which can be either stable (e.g., deuterium (B1214612), ¹³C, ¹⁵N) or radioactive (e.g., tritium, ¹⁴C). musechem.commetsol.comresearchgate.net This technique is invaluable in drug discovery and development for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgchemicalsknowledgehub.com

Deuteration, the replacement of hydrogen with its stable isotope deuterium (²H), offers several distinct advantages in chemical and preclinical research:

Internal Standards for Quantitative Analysis : As mentioned, deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantification. clearsynth.com They behave almost identically to the analyte during sample extraction, chromatography, and ionization, but are differentiated by mass, leading to highly precise and accurate measurements. texilajournal.comnih.gov This is crucial for pharmacokinetic studies that track drug and metabolite concentrations over time. nih.gov

Metabolic Pathway Elucidation : Stable isotope labeling allows researchers to trace the metabolic fate of a drug within a biological system. metsol.comacs.orgsilantes.com By administering a labeled drug, scientists can identify and quantify its metabolites using MS, helping to map complex metabolic pathways. researchgate.net

Investigating Reaction Mechanisms : Deuterium labeling can be used to study the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom at a site of bond cleavage can slow down a chemical reaction. This phenomenon can be exploited to understand enzymatic reaction mechanisms and to identify which metabolic pathways are most important for a drug's clearance.

Improving Pharmacokinetic Properties : Strategically placing deuterium atoms at sites of metabolic attack can sometimes slow down the rate of drug metabolism. This "deuterium effect" can potentially lead to improved pharmacokinetic profiles, such as longer half-life and increased drug exposure, a strategy that has gained attention in pharmaceutical research. medchemexpress.com

The use of stable isotopes like deuterium avoids the risks associated with radioactive isotopes, making them suitable for a wider range of studies, including those in humans. metsol.comnih.gov

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Quantitative Bioanalysis | Use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry assays (e.g., LC-MS/MS) for precise and accurate measurement of analytes in biological fluids. texilajournal.comclearsynth.com | Primary use is as an internal standard for the quantification of the metabolite doxorubicinone. medchemexpress.com |

| Pharmacokinetic (ADME) Studies | Tracing the absorption, distribution, metabolism, and excretion of a drug and its metabolites. acs.orgchemicalsknowledgehub.com | Facilitates accurate measurement of doxorubicinone levels in preclinical ADME studies of doxorubicin. |

| Metabolic Phenotyping | Helps in identifying and quantifying metabolic products to understand the biotransformation of a parent drug. researchgate.net | Enables precise studies on the formation of the doxorubicinone aglycone from doxorubicin. |

| Toxicity Assessment | Allows for accurate correlation between the concentration of specific metabolites and observed toxic effects, such as cardiotoxicity. acs.org | Crucial for investigating the hypothesis that doxorubicinone contributes to doxorubicin-induced cardiotoxicity. researchgate.net |

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound is primarily centered on its application as an analytical tool rather than as a therapeutic agent. The main trajectory for its use is in preclinical and clinical research focused on the pharmacology of Doxorubicin.

Key research areas include:

Pharmacokinetic Modeling : this compound is used to accurately quantify the formation and elimination of the doxorubicinone metabolite in various biological matrices (e.g., plasma, urine, tissue homogenates). researchgate.netresearchgate.net This data is essential for building comprehensive pharmacokinetic models that describe the complex behavior of Doxorubicin and its metabolites in the body.

Metabolite-Toxicity Correlation Studies : A significant area of Doxorubicin research is understanding the mechanisms behind its dose-limiting cardiotoxicity. researchgate.netresearchgate.net By enabling precise measurement of doxorubicinone, this compound supports studies aiming to establish a definitive link between the concentration of this aglycone metabolite in cardiac tissue and the severity of heart damage.

Drug-Drug Interaction Studies : Research often investigates how co-administered drugs affect the metabolism of Doxorubicin. This compound is a vital tool in these studies, allowing researchers to determine if other drugs inhibit or induce the metabolic pathways leading to doxorubicinone formation.

Development of Novel Formulations : As new drug delivery systems for Doxorubicin (e.g., liposomes, nanoparticles) are developed to improve its efficacy and reduce toxicity, this compound is used in the preclinical assessment of these formulations to understand how they alter the metabolic profile of the parent drug. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O9 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3 |

InChI Key |

IBZGBXXTIGCACK-KUBNPYHXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Doxorubicinone D3 and Deuterated Analogues

Strategies for Deuterium (B1214612) Incorporation into the Doxorubicinone (B1666622) Core

Incorporating deuterium into the intricate tetracyclic structure of doxorubicinone can be achieved by either direct hydrogen isotope exchange (HIE) on the intact aglycone or by constructing the molecule from smaller, pre-labeled building blocks.

Direct catalytic deuteration involves the exchange of specific hydrogen atoms on the doxorubicinone molecule with deuterium from a donor source, facilitated by a catalyst. This late-stage labeling is highly efficient as it uses the readily available parent molecule. acs.org Methods such as transition-metal-catalyzed hydrogen isotope exchange (HIE) are prominent. researchgate.net

Common approaches applicable to the doxorubicinone core include:

Iridium-Catalyzed H/D Exchange: Homogeneous iridium catalysts are effective for deuterating aromatic and heterocyclic compounds using deuterium oxide (D₂O) as the deuterium source. researchgate.net For doxorubicinone, this could potentially target C-H bonds on the aromatic rings, particularly those activated by adjacent oxygen-containing functional groups.

Palladium-Catalyzed Deuteration: Palladium on carbon (Pd/C) is a versatile catalyst that can facilitate H/D exchange. It can be used with D₂ gas or with D₂O in combination with a reducing agent like aluminum powder, which generates D₂ in situ. nih.gov This method could target benzylic positions or C-H bonds alpha to carbonyl groups within the doxorubicinone structure under specific conditions.

Photocatalytic Deuteration: Visible-light photoredox catalysis has emerged as a mild and selective method for H/D exchange, offering an alternative to harsher transition-metal-catalyzed reactions. acs.org

The choice of catalyst and reaction conditions is crucial for achieving regioselectivity, ensuring that deuterium is incorporated at the desired positions without altering the core structure.

Table 1: Overview of Direct Catalytic Deuteration Methods

| Method | Catalyst Type | Deuterium Source | Potential Target Sites on Doxorubicinone |

|---|---|---|---|

| Iridium-Catalyzed HIE | Homogeneous Iridium Complex | D₂O | Aromatic C-H bonds |

| Palladium-Catalyzed HIE | Heterogeneous (e.g., Pd/C) | D₂ gas, D₂O | Benzylic C-H, α-carbonyl C-H |

This bottom-up strategy involves the synthesis of the doxorubicinone skeleton using building blocks that are already deuterated. This approach offers precise control over the location of the deuterium atoms. researchgate.net The synthesis of the tetracyclic core of anthracyclinones often involves annulation reactions, where different rings are fused together. researchgate.netresearchgate.net

Key strategies include:

Using Deuterated Starting Materials: The total synthesis of daunomycinone (a close structural relative of doxorubicinone) can start from simpler aromatic compounds like 3-methoxybenzoic acid. researchgate.net Synthesizing a deuterated version of such a precursor would carry the deuterium label through the entire synthetic sequence to the final doxorubicinone-d3 (B1157771) product.

Incorporation via Deuterated Reagents: During the multi-step synthesis, specific reagents can be used to introduce deuterium. For example, reductive steps that typically use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be performed with their deuterated counterparts (NaBD₄, LiAlD₄) to install deuterium at specific positions, such as at a carbonyl group that is reduced to a hydroxyl group. researchgate.netnih.gov Similarly, deuterated alkylating agents like methyl-d3 iodide (CD₃I) can be used if a methyl group needs to be introduced. researchgate.net

This pathway, while often longer, provides unambiguous placement of the deuterium labels, which is critical for mechanistic studies and for optimizing the kinetic isotope effect. beilstein-journals.org

Semi-synthetic Routes to this compound from Anthracycline Derivatives

Semi-synthesis offers a more practical and often shorter route to derivatives by starting with naturally occurring, structurally related compounds. Daunorubicin (B1662515), the biosynthetic precursor to doxorubicin (B1662922), is readily produced by fermentation and serves as an industrial starting material for doxorubicin itself. usp.br Both molecules can be used as starting points for this compound.

The general process involves two main stages: modification and deglycosylation.

Chemical Modification to Introduce Deuterium: The parent anthracycline (e.g., daunorubicin or doxorubicin) is subjected to a chemical reaction to introduce deuterium. This could involve:

Selective H/D Exchange: Applying catalytic H/D exchange conditions that selectively label the aglycone portion without affecting the daunosamine (B1196630) sugar moiety.

Chemical Transformation: Modifying a functional group using a deuterated reagent. For example, if a reaction sequence involves the oxidation of an alcohol to a ketone followed by reduction, the reduction step could be performed with a deuterated reducing agent to install deuterium.

Acid-Catalyzed Hydrolysis: After deuterium incorporation, the daunosamine sugar is cleaved from the tetracyclic core. This is typically achieved by mild acid hydrolysis, which breaks the glycosidic bond and yields the deuterated aglycone, this compound.

This approach leverages the complex structure already built by nature, significantly reducing the number of synthetic steps required compared to a total synthesis. google.comchapman.edunih.gov

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Catalytic Deuteration | H/D exchange on the intact doxorubicinone molecule. | Atom economical, fewer steps. | Potential for low regioselectivity and over-deuteration. |

| Precursor-Based Total Synthesis | Building the molecule from small, pre-deuterated fragments. | Precise and unambiguous deuterium placement. | Long and complex synthetic route. |

| Semi-synthesis | Chemical modification of a natural anthracycline followed by sugar cleavage. | Shorter route than total synthesis; starts with an advanced intermediate. | Limited to modification sites on the natural product; requires selective reactions. |

Chemical Transformations from Doxorubicin Analogues

The primary route to obtaining doxorubicinone involves the acid-catalyzed hydrolysis of doxorubicin. This process cleaves the glycosidic bond, separating the daunosamine sugar moiety from the aglycone, doxorubicinone. nih.govnih.gov To synthesize this compound, a common strategy involves introducing the deuterium label at a late stage of the synthesis, often via a hydrogen-deuterium (H/D) exchange reaction on the doxorubicinone molecule itself.

One plausible synthetic approach involves the following steps:

Hydrolysis of Doxorubicin: Doxorubicin hydrochloride is treated with a strong acid, such as hydrochloric acid, at elevated temperatures. This reaction effectively breaks the glycosidic linkage to yield doxorubicinone. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.net

Deuterium Exchange: Following the formation of doxorubicinone, the deuterium atoms are introduced. This can be achieved by subjecting the doxorubicinone to a deuterated solvent, such as deuterated methanol (B129727) (CD3OD) or heavy water (D2O), in the presence of a suitable catalyst. thalesnano.com The exchange typically occurs at positions with acidic protons or those that can be activated by the catalyst. The specific positions of deuteration would depend on the reaction conditions and the catalyst used.

| Step | Reaction | Key Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Acid Hydrolysis | Doxorubicin HCl, 0.1 M HCl, 80°C, 8 hours | Doxorubicinone |

| 2 | H/D Exchange | Doxorubicinone, D2O, Catalyst (e.g., Pd/C), Elevated Temperature | This compound |

Advanced Purification and In-Process Characterization Techniques in Deuterated Doxorubicinone Synthesis

The purification of this compound is crucial to remove any unreacted starting materials, non-deuterated doxorubicinone, and other byproducts. A combination of chromatographic techniques is typically employed to achieve high purity.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating doxorubicinone from its parent compound, doxorubicin, and other polar impurities. researchgate.netresearchgate.net A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents like acetonitrile and methanol. bvsalud.org

Column Chromatography: For larger-scale purification, column chromatography using silica gel or a hydrophobic porous synthetic resin can be effective. google.com Gradient elution with a mixture of organic solvents allows for the separation of compounds based on their polarity.

In-Process Characterization:

Throughout the synthesis and purification process, various analytical techniques are used to monitor the reaction and characterize the intermediates and final product.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for confirming the presence of doxorubicinone and its deuterated analogue. nih.govmdpi.comnih.gov Mass spectrometry provides the molecular weight of the compounds, allowing for the direct observation of the mass shift due to deuterium incorporation. The fragmentation pattern in MS/MS can further confirm the structure of the molecule. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of doxorubicinone and for determining the position and extent of deuterium incorporation in this compound. researchgate.netresearchgate.netnih.gov The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum is a clear indication of successful deuteration.

| Technique | Purpose | Typical Conditions/Observations |

|---|---|---|

| HPLC | Purification and Purity Assessment | Reversed-phase C18 column, gradient elution. |

| LC-MS/MS | Identification and Confirmation | Observation of molecular ion peaks for doxorubicinone and this compound. |

| NMR Spectroscopy | Structural Elucidation and Deuteration Analysis | Disappearance of specific proton signals in ¹H NMR of this compound. |

Synthesis of this compound Analogues and Derivatives for Mechanistic Research Probes

Deuterated compounds like this compound are powerful tools for investigating the mechanisms of drug metabolism and action. simsonpharma.comresearchgate.net The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium slows down the rate of a chemical reaction involving that bond, can be exploited to study metabolic pathways.

By synthesizing analogues of this compound with deuterium labels at specific positions, researchers can probe the sites of metabolic modification. For instance, if a particular C-H bond is involved in a rate-limiting metabolic step, replacing that hydrogen with deuterium will slow down the metabolism of the compound. This allows for the identification of key metabolic enzymes and pathways.

The synthesis of these analogues would follow similar chemical transformations as described for this compound, with the key difference being the use of specifically deuterated starting materials or reagents to introduce the deuterium label at the desired position. These deuterated probes, in conjunction with advanced analytical techniques like LC-MS/MS, enable detailed investigations into the biotransformation of doxorubicin and its aglycone, providing valuable insights into its efficacy and toxicity profiles. nih.govmdpi.comnih.gov

Advanced Analytical Methodologies for Doxorubicinone D3

Spectroscopic Techniques for Doxorubicinone-d3 (B1157771) Characterization and Quantification

Spectroscopic methods are fundamental in the detailed characterization of this compound, providing insights into its mass, structure, and concentration.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds such as this compound. nih.gov It offers high accuracy and resolution, which are critical for distinguishing between isotopologues—molecules that differ only in their isotopic composition. nih.gov This capability is essential for determining the isotopic purity of this compound, ensuring that the deuterium (B1214612) labeling is present at the desired level. nih.gov The molecular formula for this compound is C₂₁H₁₅D₃O₉, with a molecular weight of approximately 417.38 g/mol . chemscene.com HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition and the degree of deuterium incorporation. thermofisher.comalmacgroup.com

The technique can differentiate between the desired deuterated compound and any residual unlabeled Doxorubicinone (B1666622) or partially labeled species. nih.gov By comparing the relative abundance of the H/D isotopolog ions (D₀-D₃), a precise calculation of the isotopic purity can be achieved. nih.gov This is particularly important for applications where this compound is used as an internal standard, as its purity directly impacts the accuracy of quantitative analyses. nih.gov Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS can provide information on the position of the deuterium labels through fragmentation analysis. nih.gov

Table 1: Key Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₅D₃O₉ | chemscene.com |

| Molecular Weight | 417.38 g/mol | chemscene.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, including the verification of deuterium positions in isotopically labeled compounds. semmelweis.hunih.gov In the context of this compound, ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are particularly informative.

In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration. For this compound, the deuterium atoms are typically located on the methoxy (B1213986) group. chemscene.com Therefore, the characteristic signal for the methoxy protons would be absent in the ¹H NMR spectrum.

²H NMR, or D-NMR, directly observes the deuterium nuclei. sigmaaldrich.com This technique can confirm the presence and chemical environment of the deuterium atoms. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation. sigmaaldrich.com A key advantage of ²H NMR is the ability to use non-deuterated solvents, which can be beneficial for certain samples. sigmaaldrich.com Furthermore, the integration of the signals in a ²H NMR spectrum can be used to quantify the deuterium enrichment at specific sites within the molecule. sigmaaldrich.com The use of techniques like D₂O exchange in ¹H NMR can also help identify exchangeable protons, such as those in hydroxyl groups, further aiding in the complete structural assignment. libretexts.org182.160.97

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis in Research Matrices

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds in various solutions. researchgate.net Doxorubicin (B1662922) and its related compounds, including Doxorubicinone, exhibit characteristic absorbance in the UV-Vis region due to their chromophoric anthracycline structure. For doxorubicin, a common analytical wavelength is around 480 nm or 485 nm. indexcopernicus.comlifesciencesite.com

While UV-Vis spectroscopy is a straightforward and cost-effective method, its application for the direct quantification of this compound in complex biological matrices like plasma or tissue homogenates can be challenging due to potential interference from other absorbing species. nih.gov Therefore, it is often used in conjunction with a separation technique like HPLC, where the UV-Vis spectrophotometer serves as the detector. dergipark.org.tr This combination allows for the separation of this compound from other components in the sample before its concentration is measured, thereby improving the accuracy and specificity of the analysis. dergipark.org.tr The absorbance is measured at a specific wavelength (λmax) where the compound shows maximum absorption, and the concentration is determined based on a calibration curve prepared with standards of known concentrations. lifesciencesite.com

Infrared (IR) Spectroscopy for Functional Group Confirmation in Deuterated Species

Table 2: Simplified IR Frequencies for Key Functional Groups

| Functional Group | Bond | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Alcohol | O-H | 3200–3600 | Strong and broad |

| Carboxylic Acid | O-H | 2500–3500 | Very broad |

| Amine | N-H | 3200–3600 | Medium intensity |

| Carbonyl | C=O | 1650–1800 | Strong absorption |

Source: core.ac.uk

Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are essential for separating this compound from its parent compound, other metabolites, and endogenous components in biological samples, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including this compound. dergipark.org.tr The development of a robust HPLC method is critical for achieving accurate and reproducible results in research and quality control settings. nih.gov

A typical HPLC method for this compound would involve a reversed-phase column, such as a C18 column. indexcopernicus.comdergipark.org.tr The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with the composition optimized to achieve good separation of the analyte from other components. indexcopernicus.comdergipark.org.tr The pH of the mobile phase can also be adjusted to improve peak shape and resolution. mastelf.com

Method optimization involves systematically adjusting various parameters to achieve the desired performance characteristics, such as resolution, peak symmetry, and analysis time. mastelf.commdpi.com This can include:

Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer to control the retention time of this compound. mastelf.com

Gradient Elution: Employing a gradient where the mobile phase composition changes over time can be effective for analyzing complex samples containing compounds with a wide range of polarities. mastelf.com

Flow Rate: Adjusting the flow rate of the mobile phase to optimize the separation efficiency and analysis time. brieflands.com

Column Temperature: Controlling the column temperature can improve peak shape and reproducibility. indexcopernicus.com

Injection Volume: The volume of the sample injected onto the column needs to be optimized to avoid overloading, which can lead to peak broadening and loss of resolution. sepscience.com

Detection is commonly performed using a UV-Vis or fluorescence detector. dergipark.org.trbrieflands.com Fluorescence detection often offers higher sensitivity and selectivity for fluorescent compounds like Doxorubicinone. brieflands.com When coupled with mass spectrometry (LC-MS), HPLC provides a highly sensitive and specific method for the simultaneous determination of doxorubicin and its metabolites, including Doxorubicinone, in complex biological matrices like mouse plasma. nih.govnih.gov

Table 3: Example HPLC Parameters for Doxorubicin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | indexcopernicus.comdergipark.org.tr |

| Mobile Phase | Acetonitrile:Water (with 0.2% formic acid) (1:1 v/v) | indexcopernicus.com |

| Flow Rate | 1.0 mL/min | brieflands.com |

| Detection Wavelength | 480 nm (UV) or Ex: 470 nm, Em: 555 nm (Fluorescence) | indexcopernicus.combrieflands.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Preclinical Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of doxorubicin and its metabolites, including doxorubicinone, from intricate preclinical biological matrices such as plasma, urine, and tissue homogenates. nih.govcolab.wsunimi.it The development of robust LC-MS/MS methods is crucial for pharmacokinetic and drug metabolism studies. nih.govrfppl.co.in

A key aspect of these methods involves the effective separation of the analytes from endogenous matrix components. This is typically achieved using reversed-phase chromatography with columns like C18. nih.govnih.govfrontiersin.org Gradient elution with mobile phases consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid is commonly employed to achieve optimal separation and ionization efficiency. nih.govmdpi.com

For detection, tandem mass spectrometry is operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. mdpi.com In a typical LC-MS/MS method for doxorubicin and its metabolites, daunorubicin (B1662515) is often used as an internal standard. mdpi.com However, the use of a stable isotope-labeled internal standard like this compound is preferred as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving accuracy. scispace.comacanthusresearch.comwuxiapptec.com

A study detailed a sensitive and rapid LC-MS/MS method for the simultaneous determination of doxorubicin and four of its major metabolites, including doxorubicinone, in mouse plasma. nih.gov This method utilized a small sample volume (10 μL) and achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for doxorubicinone. nih.gov The calibration curve was linear over the range of 0.01–50 ng/mL. nih.gov Sample preparation often involves protein precipitation or liquid-liquid extraction to remove proteins and other interferences. nih.govnih.gov

Table 1: Exemplary LC-MS/MS Parameters for Doxorubicinone Quantification in Mouse Plasma

| Parameter | Condition |

| Chromatography | |

| Column | Luna Omega C18 (1.6 µm; 2.1 mm i.d. × 50 mm) nih.gov |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in 95% methanol nih.govmdpi.com |

| Flow Rate | 0.2 mL/min frontiersin.org |

| Gradient | Optimized for separation of doxorubicin and its metabolites nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) frontiersin.org |

| MS/MS Transition | Specific precursor to product ion transition for Doxorubicinone |

| Internal Standard | Daunorubicin or preferably this compound mdpi.comnih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Doxorubicin itself possesses chiral centers, and its metabolic reduction can introduce new chiral centers, as seen in the formation of doxorubicinol (B1670906). oup.commdpi.com While doxorubicinone is an aglycone and may not inherently be chiral in the same way as the parent drug, the broader context of doxorubicin metabolism often involves the separation of stereoisomers. oup.com

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to traditional normal-phase liquid chromatography. chromatographyonline.comyoutube.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.comyoutube.com

The application of SFC for the direct chiral separation of this compound is not extensively documented in readily available literature. However, the principles of SFC make it a highly suitable technique for such applications if chiral forms of doxorubicinone or its derivatives were to be investigated. Chiral stationary phases (CSPs) are essential for enantiomeric separations in SFC. chromatographyonline.comuta.edu Recent advancements have seen the development of highly efficient CSPs bonded to superficially porous particles. uta.edu

For complex biological samples, a two-dimensional approach combining reversed-phase liquid chromatography for initial fractionation of regioisomers followed by chiral SFC-MS analysis of the collected fractions can be a powerful strategy. nih.gov This approach would be valuable in distinguishing and quantifying different stereoisomers of doxorubicin metabolites.

Bioanalytical Method Validation Parameters for this compound in Preclinical Research Matrices

The validation of bioanalytical methods is a critical requirement to ensure the reliability and reproducibility of quantitative data in preclinical studies. nih.goveuropa.euau.dk Regulatory bodies like the FDA provide guidelines for the validation of such methods. nih.govcolab.wsresearchgate.net When this compound is used as an internal standard for the quantification of doxorubicinone or other analytes, the method must undergo rigorous validation for several key parameters. rfppl.co.inijprajournal.comresearchgate.net

Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. nih.govjapsonline.com

Accuracy: The closeness of the determined value to the true value, typically assessed by analyzing quality control (QC) samples at different concentrations. nih.gov The deviation should generally be within ±15% of the nominal concentration, except at the LLOQ where it can be ±20%. japsonline.com

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Similar to accuracy, the CV should not exceed 15% (20% at the LLOQ). japsonline.com

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov A calibration curve is generated, and its correlation coefficient (r²) should ideally be ≥0.99. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage). nih.gov

A study that developed an LC-MS/MS method for doxorubicin and its metabolites in mouse plasma reported intra- and inter-day precision with relative standard deviations between 0.9% and 13.6%, and accuracy with relative errors from -13.0% to 14.9%, all within acceptable limits. nih.gov

Table 2: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. nih.govjapsonline.com |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ). japsonline.com |

| Precision (Intra- and Inter-day) | RSD or CV should not exceed 15% (20% at LLOQ). japsonline.com |

| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response, with accuracy and precision within ±20%. nih.govnih.gov |

| Recovery | Consistent, precise, and reproducible. nih.gov |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration should remain within ±15% of the initial concentration. nih.gov |

Quantitative Isotopic Dilution Mass Spectrometry Approaches Utilizing this compound as an Internal Standard

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. canada.ca this compound is an ideal internal standard for the quantification of doxorubicinone and, by extension, for monitoring the metabolic fate of doxorubicin. acanthusresearch.com

The fundamental principle of IDMS is that the stable isotope-labeled internal standard (SIL-IS) behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization. scispace.comwuxiapptec.com This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for variations in extraction recovery and matrix effects (ion suppression or enhancement), leading to highly accurate and precise measurements. acanthusresearch.comwaters.com

When using this compound as an internal standard, a known amount is spiked into the preclinical biological sample before any sample processing steps. kcasbio.com The sample is then extracted, and the analyte and internal standard are analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte (doxorubicinone) to the peak area of the internal standard (this compound). canada.ca

Key considerations for using this compound in IDMS:

Isotopic Purity: The this compound standard should be of high isotopic purity to prevent interference with the quantification of the native analyte. acanthusresearch.com

Stability of the Label: The deuterium labels should be on stable positions within the molecule to avoid H/D exchange with the solvent or matrix components. acanthusresearch.comwaters.com Placing labels on carbon atoms not adjacent to heteroatoms or carbonyl groups is generally preferred. acanthusresearch.com

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. acanthusresearch.comwuxiapptec.com

Chromatographic Co-elution: Ideally, the analyte and the SIL-IS should co-elute to experience the same matrix effects. waters.com However, a slight retention time shift can sometimes be observed due to the deuterium isotope effect, which needs to be considered during method development. waters.comkcasbio.com

The use of a dedicated isotopic internal standard like this compound is crucial for the accurate quantification of doxorubicin metabolites, especially in complex biological matrices where significant matrix effects can be expected. nih.gov

Mechanistic and Metabolic Investigations of Doxorubicinone D3 in Preclinical Systems

In Vitro Metabolic Fate of Doxorubicinone-d3 (B1157771)

Doxorubicinone (B1666622), the aglycone metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922), is a subject of significant interest in understanding the parent drug's efficacy and toxicity. medchemexpress.comresearchgate.net The deuterated form, this compound, serves as a valuable tool in metabolic studies, allowing for precise tracing and quantification. medchemexpress.com Stable heavy isotopes are often incorporated into drug molecules as tracers for quantitative analysis during drug development, with deuteration specifically noted for its potential to alter pharmacokinetic and metabolic profiles. medchemexpress.com

The biotransformation of anthracyclines like doxorubicin, which leads to the formation of metabolites such as doxorubicinone, is a complex process mediated by various enzyme systems. One-electron reduction of the anthracycline quinone structure is a key step, catalyzed by a range of flavoproteins that are widely distributed in mammalian tissues. doctorlib.org This reduction leads to the formation of a semiquinone free radical. doctorlib.org In the heart, doxorubicin can also be reduced by oxymyoglobin. doctorlib.org

While the metabolism of doxorubicin to doxorubicinol (B1670906) is well-documented, the cleavage to the aglycone doxorubicinone is another critical pathway. Studies have also pointed to the involvement of cytochrome P450 enzymes in the metabolism of related compounds, suggesting a potential role in this compound biotransformation. nih.gov For instance, cytochrome P450scc (CYP11A1) has been shown to metabolize vitamin D3, indicating the broad substrate capacity of these enzyme systems which could potentially include anthracycline aglycones. nih.gov The metabolic fate of drugs can be evaluated using in vitro systems like cryopreserved human hepatocytes, which contain a comprehensive suite of drug-metabolizing enzymes, including cytochrome P450s, UDP-glucuronyl transferases, and sulfotransferases (SULTs), all of which could potentially be involved in modifying this compound. fujifilm.com

Research using preclinical models has led to the identification of several metabolites of doxorubicin, including its aglycone, doxorubicinone. In studies with NS-1 mouse hybridoma cells, doxorubicinone (DOXone) and 7-deoxydoxorubicinone (B29498) (7-deoxyDOXone) were identified as key metabolites. nih.gov More recent investigations using doxorubicin-resistant MCF-7 breast cancer cells have uncovered novel metabolites, distinct from those typically found in vivo in the liver or kidney. nih.govnih.gov This suggests that tumor cells may possess unique metabolic pathways for doxorubicin. nih.govnih.gov Using liquid chromatography-mass spectrometry (LC-MS/MS), researchers identified three new doxorubicin metabolites in these resistant cells. nih.gov Analysis confirmed that the core four-membered ring structure of the doxorubicin aglycone remained intact in these metabolites, indicating that metabolic modifications occurred on the D ring or its attached side chain. nih.gov

The following table summarizes metabolites identified in preclinical studies.

| Metabolite Name | Preclinical Model | Key Findings | Citation(s) |

| Doxorubicinone (DOXone) | NS-1 mouse hybridoma cells | Identified as the most abundant metabolite in subcellular fractions. | nih.gov |

| 7-deoxydoxorubicinone (7-deoxyDOXone) | NS-1 mouse hybridoma cells | Found at similar levels across nuclear, organelle, and cytosolic fractions. | nih.gov |

| Novel Metabolites (M1-M3) | MCF-7 Doxorubicin-Resistant Cells | Three new metabolites discovered, suggesting a unique metabolic pathway in tumor cells. Modifications are not on the core ring structure. | nih.govnih.gov |

Stable isotope tracing is a powerful method used to investigate the pathways and dynamics of biochemical reactions. mdpi.com By labeling molecules with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track the transformation of a substrate into its various metabolic products. mdpi.comd-nb.info this compound is a deuterated, or stable isotope-labeled, version of doxorubicinone. medchemexpress.com This labeling allows it to be used as a tracer in metabolic studies. medchemexpress.com

The use of stable isotope-resolved metabolomics (SIRM) with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) allows for the detailed analysis of the fate of labeled atoms. nih.gov This provides unparalleled insights into the metabolic wiring of cells. nih.gov In the context of this compound, this approach can be used to:

Trace the incorporation of the labeled aglycone into downstream metabolites. d-nb.info

Provide qualitative information about the origin and relative production rates of these metabolites. nih.gov

Understand how metabolic pathways are altered in different cell types, such as cancer cells, or under different conditions. embopress.org

The analysis requires correcting for the natural abundance of isotopes to accurately determine the enrichment from the labeled tracer. d-nb.info This allows for a quantitative assessment of metabolic flux, revealing the activity of various metabolic pathways. embopress.org

Cellular Pharmacokinetics and Intracellular Trafficking of this compound in In Vitro Cell Lines

The efficacy of a drug is dependent on its concentration at the site of action, which is governed by its cellular pharmacokinetics and subcellular distribution. nih.gov

Doxorubicin, a hydrophobic molecule, can pass through cellular membranes, but its accumulation is heavily influenced by active transport mechanisms. nih.gov A primary mechanism of resistance to doxorubicin involves the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps, actively removing the drug from the cell and preventing it from reaching its intracellular targets. nih.govresearchgate.net Human melanoma cells resistant to doxorubicin showed a 2-fold higher efflux of the drug compared to sensitive cells. aacrjournals.org

Conversely, cellular uptake can be mediated by the solute carrier (SLC) superfamily of transporters. kent.ac.uk For instance, doxorubicin has been shown to be imported into cells via the SLC22A16 transporter. kent.ac.uk A reduction in the expression of such uptake transporters can therefore lead to decreased intracellular drug accumulation and contribute to a drug-resistant phenotype. kent.ac.uk While these mechanisms are primarily described for doxorubicin, they are also relevant for its aglycone, doxorubicinone, as its physicochemical properties would make it a substrate for these same transport systems.

Once inside the cell, the distribution of a drug into different organelles—such as the nucleus, mitochondria, and lysosomes—is a critical determinant of its activity. nih.gov Studies have investigated the subcellular distribution of doxorubicin and its metabolites in various cell lines. nih.govresearchgate.net

In a study using NS-1 mouse hybridoma cells, subcellular fractionation followed by capillary electrophoresis with laser-induced fluorescence detection was used to quantify doxorubicin metabolites in different compartments. nih.gov Doxorubicinone (DOXone) was found to be the most abundant metabolite. nih.gov Its distribution varied significantly between fractions, with the highest concentration found in the nuclear-enriched fraction. nih.gov This is significant as the nucleus is a primary site of action for anthracyclines. nih.gov

The table below details the distribution of Doxorubicinone in subcellular fractions of NS-1 cells after treatment with doxorubicin.

| Subcellular Fraction | Description | Estimated Doxorubicinone Amount (amol/cell) | Citation(s) |

| Nuclear-enriched | Pellet at < 1,400 g | 90 ± 15 | nih.gov |

| Organelle-enriched | Pellet at 1,400-14,000 g (Mitochondria, Lysosomes) | 18 ± 2 | nih.gov |

| Cytosol-enriched | Pellet at > 14,000 g | 60 ± 12 | nih.gov |

Molecular Interactions of this compound with Biological Macromolecules in Cell-Free and In Vitro Systems

The interaction of anthracyclines with DNA is a cornerstone of their cytotoxic effects. Doxorubicin is well-known for its ability to intercalate between the base pairs of DNA, a process that involves its planar aromatic core inserting into the G-C base pairs, which subsequently inhibits DNA transcription and replication. researchgate.net This interaction is often a two-step process, beginning with an electrostatic attraction between the drug and the DNA minor groove, followed by the slower intercalation step. researchgate.netnih.gov

However, studies focusing on doxorubicinone reveal a significant divergence in its DNA binding mechanism compared to its parent compound. Despite possessing the same planar, aromatic naphthacenequinone core as doxorubicin, spectroscopic and calorimetric analyses have demonstrated that doxorubicinone does not intercalate into the DNA helix. researchgate.netnih.gov Instead, research suggests that the aglycone metabolite likely binds to the DNA minor groove. researchgate.netnih.gov This finding underscores the critical role of the daunosamine (B1196630) sugar moiety in doxorubicin for facilitating the intercalation process. The absence of this sugar in doxorubicinone fundamentally alters its mode of interaction with DNA, shifting it from an intercalating agent to a groove-binding one. A recent study has suggested the potential for both doxorubicin and its aglycone, doxorubicinone, to bind to the DNA minor groove. researchgate.net

| Feature | Doxorubicin | Doxorubicinone |

| Primary DNA Interaction | Intercalation into G-C base pairs. researchgate.net | Minor-groove binding. researchgate.netnih.gov |

| Daunosamine Sugar | Present; crucial for intercalation. | Absent. researchgate.netnih.gov |

| Interaction Mechanism | Two-step: electrostatic binding then intercalation. nih.gov | Likely single-step groove binding. researchgate.netnih.gov |

This table summarizes the contrasting DNA binding mechanisms of Doxorubicin and its aglycone metabolite, Doxorubicinone.

A primary mechanism of doxorubicin's anticancer activity is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. researchgate.net Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks and the initiation of apoptosis. nih.gov Doxorubicin is recognized as a potent inhibitor of both human DNA topoisomerase I and topoisomerase II, with reported IC50 values of 0.8 μM and 2.67 μM, respectively. medchemexpress.com

The extent to which a compound binds to plasma proteins, such as serum albumin, significantly influences its distribution, metabolism, and efficacy. researchgate.net For the parent compound, doxorubicin, protein binding is estimated to be between 60-70%. doctorlib.org This level of binding affects its pharmacokinetic profile.

Quantitative analysis of protein-ligand interactions can be performed using various advanced techniques. frontiersin.org Mass spectrometry-based proteomics, for example, allows for the global identification and quantification of protein interactions within complex biological samples. frontiersin.org Other methods include fluorescence microscopy to measure ligand binding in live cells and Surface Plasmon Resonance (SPR), which provides real-time data on binding affinity and kinetics. nih.goveasychair.org These methodologies are essential for screening compounds and understanding how structural modifications affect binding kinetics and efficacy. easychair.orgrsc.org While specific quantitative protein binding data for this compound is not widely published, the established methods provide a framework for future investigations into its binding characteristics with various biological ligands.

Preclinical Pharmacokinetic Modeling of this compound in Animal Models and Ex Vivo Systems

Pharmacokinetic modeling in preclinical systems is essential for predicting a drug's behavior in vivo. For this compound, its pharmacokinetic profile is intrinsically linked to that of its parent compound, doxorubicin.

Studies in animal models have characterized the pharmacokinetics of doxorubicin. In dogs, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its distribution and elimination. nih.gov These models show that defects in drug transporters, such as the ATP-binding cassette transporter B1 (ABCB1), can significantly increase doxorubicin exposure in various tissues, including a 174% increase in the gut and a 24% increase in serum. nih.gov This highlights the importance of transport proteins in the distribution of the drug. The volume of distribution (Vd) for doxorubicin has been reported as 25 liters. doctorlib.org

The formulation of the drug also heavily influences its distribution. For instance, pegylated liposomal doxorubicin (PLD) demonstrates altered pharmacokinetic parameters compared to conventional doxorubicin, including a longer distribution half-life, a smaller volume of distribution, and reduced clearance in both animals and humans. nih.gov In mouse models, orally administered monoclonal antibodies designed to recognize doxorubicin were found to have minimal systemic absorption, with less than 0.5% recovered from blood samples, suggesting they act locally in the gastrointestinal tract. researchgate.net

| Pharmacokinetic Parameter | Value (for Doxorubicin) | Significance |

| Plasma Protein Binding | 60-70%. doctorlib.org | Influences free drug concentration and distribution. |

| Volume of Distribution (Vd) | 25 L. doctorlib.org | Indicates extensive tissue distribution. |

| Serum Exposure Increase (in ABCB1-deficient dogs) | 24%. nih.gov | Shows the role of transporters in drug clearance. |

| Gut Exposure Increase (in ABCB1-deficient dogs) | 174%. nih.gov | Highlights tissue-specific impact of transporter defects. |

This table presents key pharmacokinetic parameters for Doxorubicin based on preclinical studies, which provides a basis for understanding the behavior of its metabolite, Doxorubicinone.

The metabolism of doxorubicin proceeds through three main routes: one-electron reduction, two-electron reduction, and deglycosidation. pharmgkb.org A significant portion, around 50%, is excreted from the body unchanged. pharmgkb.org The primary metabolic pathway is the two-electron reduction of doxorubicin to its alcohol metabolite, doxorubicinol. pharmgkb.org

Applications of Doxorubicinone D3 As an Isotopic Standard and Chemical Probe

Utilization in Quantitative Bioanalysis of Doxorubicinone (B1666622) and Related Anthracyclines

The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. Doxorubicinone-d3 (B1157771) is an ideal internal standard for mass spectrometry-based assays due to its chemical and physical similarity to the endogenous analyte, Doxorubicinone.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is used to correct for variability in sample preparation and instrument response. An ideal IS co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z) to allow for simultaneous detection and quantification. This compound meets these criteria perfectly for the analysis of doxorubicinone. Its three deuterium (B1214612) atoms provide a distinct mass shift without significantly altering its chromatographic behavior.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical chemistry, enabling high precision and accuracy. This approach is crucial for robustly quantifying doxorubicin's aglycone metabolite, doxorubicinone, in complex biological samples such as plasma, urine, and tissue homogenates. researchgate.netunimi.it

The development of sensitive and specific bioanalytical methods is essential for understanding the pharmacology of anthracyclines. Validated LC-MS/MS methods for doxorubicin (B1662922) and its metabolites, including doxorubicinone, demonstrate the levels of sensitivity and precision that can be achieved. nih.govnih.govresearchgate.net While these studies may use other internal standards like daunorubicin (B1662515) or idarubicin, the principles of validation are directly applicable to methods employing this compound. researchgate.netnih.gov

Method validation typically assesses parameters such as linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). For instance, a validated LC-MS/MS method for doxorubicinone in mouse plasma achieved an LLOQ of 0.01 ng/mL. nih.gov The standard curves for such analyses are linear over a defined concentration range, for example, 0.01–50 ng/mL for doxorubicinone. nih.gov The precision and accuracy are demonstrated by intra- and inter-day relative standard deviations and relative errors, which are typically required to be within ±15%. nih.govnih.gov

Table 1: Representative Bioanalytical Method Validation Parameters for Doxorubicinone Quantification This table presents typical validation data from LC-MS/MS assays for doxorubicinone, illustrating the performance metrics achievable with methods that would ideally employ this compound as an internal standard.

| Parameter | Reported Value | Biological Matrix | Reference |

|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Mouse Plasma | nih.gov |

| Linearity Range | 0.01–50 ng/mL | Mouse Plasma | nih.gov |

| Intra-day Precision (RSD) | 0.9–13.6% | Mouse Plasma | nih.gov |

| Inter-day Precision (RSD) | 0.9–13.6% | Mouse Plasma | nih.gov |

| Intra-day Accuracy (RE) | -13.0% to 14.9% | Mouse Plasma | nih.gov |

| Inter-day Accuracy (RE) | -13.0% to 14.9% | Mouse Plasma | nih.gov |

Tracer Studies for Elucidating Complex Metabolic Pathways

Isotopically labeled compounds are invaluable for tracing the metabolic fate of drugs in biological systems. This compound can be used to track the biotransformation of anthracyclines, providing clear insights into metabolic pathways.

Doxorubicin undergoes extensive metabolism in the body. One major pathway involves the reductive cleavage of the glycosidic bond, which releases the daunosamine (B1196630) sugar and forms the aglycone, doxorubicinone. nih.gov This reaction is catalyzed by NADPH-dependent hydrolase and reductase-type glycosidases. nih.gov By administering a deuterated parent drug (e.g., Doxorubicin-d3) and monitoring the appearance of labeled metabolites, researchers can definitively trace the formation of this compound. This allows for the precise characterization of the kinetics and anatomical location of this metabolic conversion in vivo.

Once formed, doxorubicinone can undergo further metabolic changes. nih.gov Administering this compound directly allows researchers to follow its unique metabolic fate, separate from the metabolism of the parent drug. The deuterium label acts as a stable isotopic tracer, enabling mass spectrometry to distinguish the administered this compound and its subsequent metabolites from any endogenously formed, unlabeled doxorubicinone. This approach is critical for identifying and quantifying downstream metabolites and understanding the complete biotransformation cascade.

Investigation of Chemical and Enzymatic Drug-Drug Interactions Affecting Doxorubicinone Metabolism

Drug-drug interactions (DDIs) can significantly alter the therapeutic efficacy and toxicity of medications by affecting their metabolism. nih.gov this compound can be employed as a probe substrate to study these interactions. Anthracyclines are known to be metabolized by various enzymes, including those from the cytochrome P450 (CYP) family, such as CYP3A4 and CYP2D6. nih.govmdpi.com

By incubating this compound with relevant enzyme systems (e.g., liver microsomes) in the presence and absence of other drugs, researchers can determine if co-administered compounds inhibit or induce the enzymes responsible for doxorubicinone's formation or further breakdown. A change in the rate of metabolism of this compound would indicate a DDI. Such in vitro studies are crucial for predicting potential clinical interactions and ensuring patient safety. nih.gov For example, potent inhibitors of CYP3A4, like ketoconazole, or inducers, like rifampicin, are often used in these studies to characterize the metabolic pathways of new chemical entities. nih.gov Using this compound in similar assays provides a powerful tool to assess the DDI potential related to this specific metabolic pathway of anthracyclines.

Enzyme Induction and Inhibition Studies Using this compound as a Substrate Probe

The metabolism of doxorubicin to doxorubicinone is mediated by several enzyme systems, most notably cytochrome P450 (CYP) enzymes. nih.gov Understanding the induction and inhibition of these enzymes is crucial for predicting and avoiding potential drug-drug interactions. This compound can be employed as a probe substrate in in vitro assays to investigate the effects of new chemical entities on the activity of these enzymes.

In a typical enzyme inhibition assay, human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, are incubated with this compound in the presence and absence of a test compound. creative-bioarray.comevotec.comcharnwooddiscovery.com The rate of metabolism of this compound to its downstream metabolites is measured by quantifying the formation of these products using LC-MS/MS. A decrease in the rate of metabolism in the presence of the test compound indicates inhibition of the responsible enzymes. The use of a deuterated substrate like this compound allows for precise quantification, even at low concentrations, minimizing interference from the biological matrix. creative-bioarray.com

The following table illustrates hypothetical data from a CYP3A4 inhibition study using this compound as a substrate. The IC50 value represents the concentration of the inhibitor at which 50% of the enzyme's activity is inhibited.

| Inhibitor | IC50 (µM) for CYP3A4-mediated this compound Metabolism |

| Ketoconazole (Positive Control) | 0.8 |

| Test Compound A | 5.2 |

| Test Compound B | > 50 |

For enzyme induction studies, primary human hepatocytes are typically treated with a test compound for a period of time to allow for potential increases in enzyme expression. Following treatment, the cells are incubated with this compound, and the rate of its metabolism is measured. An increased rate of metabolism compared to untreated control cells suggests that the test compound is an inducer of the enzymes responsible for doxorubicinone metabolism.

The table below provides an example of data from a CYP3A4 induction study. The fold induction is calculated by comparing the enzyme activity in treated cells to that in vehicle-treated control cells.

| Treatment | This compound Metabolism Rate (pmol/min/mg protein) | Fold Induction |

| Vehicle Control | 15.3 | 1.0 |

| Rifampicin (Positive Control) | 122.4 | 8.0 |

| Test Compound C | 45.9 | 3.0 |

| Test Compound D | 16.1 | 1.1 |

Integration of this compound into High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on biological targets. technologynetworks.comnih.gov The integration of LC-MS/MS-based assays into HTS workflows has allowed for the direct and sensitive measurement of enzyme activity and other metabolic endpoints. thermoscientific.com this compound is ideally suited for such applications due to its properties as a stable isotope-labeled internal standard.

In the context of mechanistic studies of doxorubicin metabolism and resistance, HTS assays can be developed to identify compounds that modulate the enzymes involved in doxorubicinone formation. For instance, a library of compounds could be screened for inhibitors of the enzymes that convert doxorubicin to doxorubicinone. In such an assay, recombinant enzymes or human liver microsomes would be incubated with doxorubicin and a test compound. This compound would be added to each well as an internal standard prior to sample analysis by LC-MS/MS. This allows for the accurate and precise quantification of the enzymatically produced doxorubicinone, enabling the identification of inhibitory compounds.

The use of a deuterated internal standard like this compound in HTS is critical for several reasons:

Accuracy and Precision : It corrects for variability in sample preparation and matrix effects, which can be significant in HTS formats. mdpi.com

Sensitivity : The high sensitivity of LC-MS/MS allows for the use of low substrate concentrations, which can be more physiologically relevant and cost-effective.

Multiplexing : LC-MS/MS methods can be designed to measure multiple analytes simultaneously, allowing for the screening of compounds against several metabolic pathways at once. nih.gov

The following table provides an example of data from a high-throughput screen for inhibitors of doxorubicinone formation. The percent inhibition is calculated relative to a vehicle control.

| Compound ID | Doxorubicinone Formation (% of Control) |

| Vehicle Control | 100 |

| Positive Control Inhibitor | 15 |

| Hit Compound 1 | 25 |

| Hit Compound 2 | 32 |

| Non-Hit Compound | 95 |

By enabling robust and reliable high-throughput screening, this compound facilitates the identification of new chemical entities that can modulate doxorubicin metabolism. Such compounds could have therapeutic potential in overcoming drug resistance or mitigating the cardiotoxic side effects associated with doxorubicin treatment, which are thought to be linked to its metabolic profile. nih.govfrontiersin.org

Chemical Degradation and Stability Studies of Doxorubicinone D3

Chemical Stability Under Varied Environmental Conditions

The stability of Doxorubicinone-d3 (B1157771) is intrinsically linked to its molecular structure, which it shares with Doxorubicinone (B1666622), and is influenced by the deuterium (B1214612) substitution. Environmental factors such as pH, light, and oxidative stress are critical determinants of its degradation.

pH-Dependent Stability Profiles

For the parent compound, Doxorubicin (B1662922), extensive research has demonstrated significant pH-dependent instability. It is particularly unstable in alkaline conditions, leading to rapid degradation. nih.govnih.gov In acidic environments, the glycosidic bond of Doxorubicin is susceptible to cleavage, resulting in the formation of Doxorubicinone. nih.gov Neutral aqueous solutions of Doxorubicin are comparatively more stable. nih.gov

Table 1: Anticipated pH-Dependent Stability of this compound Based on Doxorubicin Data

| pH Condition | Expected Stability of this compound | Rationale |

| Acidic (pH < 4) | Moderately Stable | The aglycone structure is more resistant to acid-catalyzed degradation compared to the parent glycoside. |

| Neutral (pH ~ 7) | Relatively Stable | Generally, the molecule exhibits greater stability at neutral pH. nih.gov |

| Alkaline (pH > 8) | Highly Unstable | The quinone and hydroquinone (B1673460) moieties are prone to rapid degradation in alkaline conditions. nih.gov |

Photolytic Degradation Pathways and Mechanisms

The photosensitivity of anthracyclines is a well-documented phenomenon. Studies on Doxorubicin have shown that it can undergo degradation upon exposure to light, particularly UV radiation. nih.gov The rate of photodegradation can be influenced by the concentration of the drug and the pH of the solution. nih.gov However, some studies also suggest that at higher concentrations and without a photosensitizer, Doxorubicin can be considered photostable. nih.gov

For this compound, it is prudent to assume a similar sensitivity to light. The chromophore responsible for light absorption is the naphthacenedione core, which is identical in both Doxorubicinone and its deuterated analog. Therefore, exposure to light, especially of high intensity or specific wavelengths, could initiate photochemical reactions leading to degradation. The deuterium substitution is unlikely to offer significant protection against photolytic degradation, as this process is initiated by the absorption of photons rather than the cleavage of C-H bonds.

Oxidative Degradation Processes and Product Formation

Oxidative stress is a significant degradation pathway for Doxorubicin. It has been shown to degrade in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of several degradation products. nih.govnih.gov The mechanism involves the hydroquinone part of the molecule, which is susceptible to oxidation.

This compound, sharing the same core structure, is expected to be similarly vulnerable to oxidative degradation. The deuteration at the acetyl group is not anticipated to significantly impact the susceptibility of the quinone-hydroquinone system to oxidation. The formation of oxidative degradation products would likely proceed through similar pathways as observed for Doxorubicin.

Thermal Stability Investigations of this compound

For solid-state Doxorubicin, it is generally stable at room temperature when protected from light. nih.gov However, at elevated temperatures, degradation can occur. nih.gov In solution, the thermal stability is often linked to the pH of the medium.

The introduction of deuterium atoms in this compound could potentially enhance its thermal stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a higher activation energy for thermal decomposition processes where the cleavage of this bond is the rate-limiting step. However, without specific experimental data for this compound, this remains a theoretical advantage.

Identification and Structural Characterization of Degradation Products

Forced degradation studies on Doxorubicin have identified several degradation products. Under acidic hydrolysis, the primary degradation product is Doxorubicinone (adriamycinone) itself, resulting from the cleavage of the glycosidic linkage. nih.govnih.gov Oxidative degradation of Doxorubicin leads to a variety of products, including those with modifications on the anthracycline ring and the side chain. nih.govnih.gov

Since this compound is the aglycone, its degradation will not yield products from glycosidic bond cleavage. It is plausible that under forced degradation conditions (strong acid, base, oxidation, or heat), the degradation products of this compound would be analogous to those of Doxorubicinone. The deuterium label on the acetyl group would be retained in the degradation products unless the degradation pathway specifically involves this position. Characterization of these products would require advanced analytical techniques such as mass spectrometry and NMR to pinpoint the structural changes and the location of the deuterium atoms.

Table 2: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Products (Hypothetical) |

| Strong Acid | Further degradation of the tetracyclic ring system. |

| Strong Base | Complex mixture of decomposition products from the quinone structure. |

| Oxidation | Hydroxylated and other oxidized derivatives of the this compound core. |

| High Temperature | Thermally induced rearrangement or fragmentation products. |

Optimized Storage Conditions for Research Samples of this compound

Based on the known stability of related compounds and general practices for isotopically labeled standards, the following storage conditions are recommended for research samples of this compound to ensure its integrity:

Temperature: For long-term storage, it is advisable to store this compound at low temperatures, typically in a refrigerator at 2-8°C. pharmaffiliates.com

Light: The compound should be protected from light to prevent photolytic degradation. The use of amber vials or storage in the dark is recommended. nih.gov

Atmosphere: To minimize oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for solutions.

Form: Storing the compound in its solid, crystalline form is generally preferred over solutions, as stability is often greater in the solid state. If in solution, the choice of solvent and its pH are critical factors, with neutral, aprotic solvents being potentially more suitable.

Adherence to these storage conditions is crucial for maintaining the chemical purity and isotopic enrichment of this compound, thereby ensuring the accuracy and reliability of experimental results.

Future Directions in Doxorubicinone D3 Chemical and Biological Research

Development of Novel, More Efficient Synthetic Routes for Advanced Deuteration

The synthesis of deuterated compounds has moved beyond traditional methods, with a growing demand for more selective, efficient, and sustainable routes. marquette.eduresearchgate.net Future efforts concerning Doxorubicinone-d3 (B1157771) will likely focus on adopting these advanced strategies to achieve high levels of isotopic purity and site-specificity. brightspec.com

Conventional deuteration methods often rely on D2 gas, which presents handling challenges, or require harsh conditions like strong acids or bases. thalesnano.com Modern synthetic chemistry is increasingly exploring catalytic H-D exchange reactions that offer milder conditions and greater control. thalesnano.comresearchgate.net Recent breakthroughs include the use of heterogeneous catalysts, such as palladium on carbon (Pd/C) with D2O as the deuterium (B1214612) source, which facilitates selective H-D exchange reactions. nih.gov

Emerging techniques that could be applied to complex molecules like this compound include:

Transition-Metal Catalysis : Catalysts based on iron, manganese, ruthenium, and copper are being developed for highly selective deuterium installation. marquette.eduresearchgate.netresearchgate.net These methods can obviate the need for pressurized D2 gas setups. marquette.edu

Photocatalysis : Light-mediated reactions offer a powerful tool for activating C-H bonds for deuteration under mild conditions. researchgate.net

Electrocatalysis : Electrochemical strategies can enable rapid deuteration of pharmaceuticals and natural products, sometimes in under 10 minutes, by generating reactive intermediates that facilitate hydrogen-atom transfer. researchgate.net

The goal of this research is to develop scalable, cost-effective protocols that provide precise control over the location and number of deuterium atoms incorporated into the Doxorubicinone (B1666622) backbone. unisyscat.de

Table 1: Comparison of Deuteration Synthesis Methodologies

| Feature | Traditional Methods | Novel & Efficient Routes |

|---|---|---|

| Deuterium Source | D2 gas, deuterated solvents (e.g., D2O with strong acid/base) | D2O, deuterated reagents, formates |

| Catalysts | Often requires harsh conditions, strong acids/bases | Transition metals (Fe, Mn, Ru, Cu), photocatalysts, electrocatalysts |

| Conditions | High pressure, high temperature | Ambient temperature and pressure, milder conditions |

| Selectivity | Often low, leading to isotopic mixtures | High site-specificity and control over deuterium incorporation |

| Efficiency | Can be time-consuming and require excess reagents | Faster reaction times, higher yields, catalytic cycles |

Integration of this compound into Multi-Omics Approaches for Deeper Mechanistic Insights (e.g., Metabolomics, Proteomics)

Stable isotope labeling is a transformative technique in "omics" research, allowing scientists to trace and analyze complex biological processes with high precision. pharmiweb.comcreative-proteomics.com this compound is ideally suited for integration into multi-omics workflows to provide a clearer picture of cellular responses and drug mechanisms.